molecular formula C9H9N3 B7728387 Quinoline-5,8-diamine

Quinoline-5,8-diamine

Cat. No.: B7728387
M. Wt: 159.19 g/mol
InChI Key: JYFRBECAJLHOEK-UHFFFAOYSA-N
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Description

Quinoline-5,8-diamine is an organic compound belonging to the quinoline family, characterized by a benzene ring fused with a pyridine ring. This compound is notable for its two amino groups positioned at the 5th and 8th positions on the quinoline ring. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-5,8-diamine can be synthesized through various methods. One common approach involves the reduction of nitroquinoline derivatives. For instance, the reduction of 5,8-dinitroquinoline using stannous chloride in ethanol can yield this compound . Another method involves the cyclization of appropriate precursors under acidic or basic conditions, often employing catalysts such as tin or indium chlorides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The use of catalytic hydrogenation or metal hydrides in the presence of suitable solvents and reaction conditions ensures high yield and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: Quinoline-5,8-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-5,8-dione under specific conditions.

    Reduction: Reduction reactions can further modify the amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Stannous chloride, catalytic hydrogenation, or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include quinoline-5,8-dione, various substituted quinoline derivatives, and reduced forms of this compound .

Scientific Research Applications

Quinoline-5,8-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline-5,8-diamine involves its interaction with various molecular targets. In medicinal applications, it can bind to DNA, inhibiting transcription and translation processes. It also interacts with enzymes, altering their activity and leading to therapeutic effects. The specific pathways involved depend on the particular derivative and its intended use .

Comparison with Similar Compounds

    Quinoline-8-amine: Similar in structure but with only one amino group at the 8th position.

    Quinoxaline: A related compound with a different ring structure but similar biological activities.

    Isoquinoline: Another structural isomer with distinct chemical properties.

Uniqueness: Quinoline-5,8-diamine is unique due to the presence of two amino groups, which allows for greater versatility in chemical modifications and a broader range of biological activities compared to its analogs .

Properties

IUPAC Name

quinoline-5,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFRBECAJLHOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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